5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Introduction of Substituents: The 4-chlorophenyl and 4-acetamidophenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-bromophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-fluorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-methylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-(4-chlorophenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets, while the 4-acetamidophenyl group can modulate its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-10(25)20-12-4-6-13(7-5-12)21-17(26)15-16(19)24(23-22-15)14-8-2-11(18)3-9-14/h2-9H,19H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMHMHUPMYYSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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